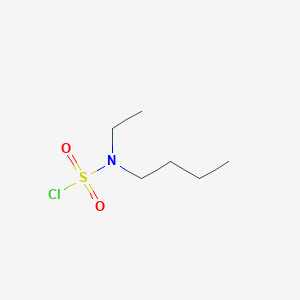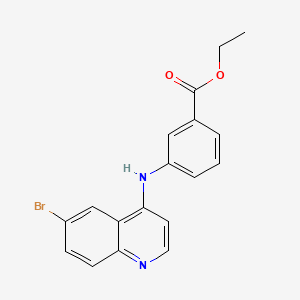
Benzaldehyde, 3-(heptyloxy)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Heptyloxy)-4-méthoxybenzaldéhyde: est un composé organique appartenant à la classe des aldéhydes aromatiques. Il se caractérise par la présence d'un cycle benzénique substitué par un groupe heptyloxy en position 3 et un groupe méthoxy en position 4.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction:
Oxydation des Dérivés du Toluène: Une méthode courante de synthèse de dérivés de benzaldéhyde implique l'oxydation de dérivés du toluène.
Hydrolyse du Chlorure de Benzal: Une autre méthode implique l'hydrolyse de dérivés de chlorure de benzal.
Méthodes de Production Industrielle: La production industrielle de dérivés de benzaldéhyde implique souvent des procédés continus tels que l'hydrolyse en phase vapeur du chlorure de benzal à des températures élevées, catalysée par du charbon actif traité à l'acide ou imprégné de chlorure ou de sulfate métallique .
Analyse Des Réactions Chimiques
Types de Réactions:
Oxydation: Le 3-(heptyloxy)-4-méthoxybenzaldéhyde peut subir des réactions d'oxydation pour former des dérivés d'acide benzoïque.
Réactifs et Conditions Courants:
Oxydation: KMnO4, CrO3, conditions acides ou basiques.
Réduction: NaBH4, LiAlH4, dans des solvants comme l'éthanol ou l'éther.
Substitution: HNO3, H2SO4, Cl2, Br2, généralement dans des conditions de température et de pression contrôlées.
Principaux Produits:
Oxydation: Dérivés d'acide benzoïque.
Réduction: Dérivés d'alcool benzylique.
Substitution: Divers dérivés de benzaldéhyde substitués en fonction du substituant introduit.
Applications de la Recherche Scientifique
Chimie:
Synthèse de Molécules Complexes: Le 3-(heptyloxy)-4-méthoxybenzaldéhyde est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.
Biologie:
Études d'Activité Biologique: Ce composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine:
Développement de Médicaments: Les chercheurs explorent son potentiel comme composé principal pour le développement de nouveaux médicaments aux propriétés thérapeutiques.
Industrie:
Industrie des Parfums et des Arômes: En raison de ses propriétés aromatiques, il est utilisé dans la formulation de parfums et d'arômes.
Mécanisme d'Action
Cibles Moléculaires et Voies: Le mécanisme d'action du 3-(heptyloxy)-4-méthoxybenzaldéhyde implique son interaction avec diverses cibles moléculaires, notamment les enzymes et les récepteurs. Par exemple, il peut inhiber certaines enzymes en formant des liaisons covalentes avec les résidus du site actif, affectant ainsi les voies métaboliques . De plus, ses propriétés antioxydantes peuvent impliquer le piégeage des espèces réactives de l'oxygène (ROS) et la protection des cellules contre les dommages oxydatifs .
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Benzaldehyde, 3-(heptyloxy)-4-methoxy- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity Studies: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
Drug Development: Researchers explore its potential as a lead compound for developing new drugs with therapeutic properties.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavors.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of benzaldehyde, 3-(heptyloxy)-4-methoxy-, involves its interaction with various molecular targets, including enzymes and receptors. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways . Additionally, its antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Composés Similaires:
Benzaldehyde: L'aldéhyde aromatique le plus simple avec un cycle benzénique et un groupe formyle.
4-Méthoxybenzaldéhyde: Benzaldehyde avec un groupe méthoxy en position 4.
3-Heptyloxybenzaldéhyde: Benzaldehyde avec un groupe heptyloxy en position 3.
Unicité: Le 3-(heptyloxy)-4-méthoxybenzaldéhyde est unique en raison de la présence de groupes heptyloxy et méthoxy sur le cycle benzénique, ce qui peut influencer sa réactivité chimique et son activité biologique par rapport à d'autres dérivés de benzaldéhyde .
Propriétés
Numéro CAS |
656810-19-4 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
3-heptoxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-6-7-10-18-15-11-13(12-16)8-9-14(15)17-2/h8-9,11-12H,3-7,10H2,1-2H3 |
Clé InChI |
LTDVYUNYQIIDOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=C(C=CC(=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)



![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)

![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)


![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)

![1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12122637.png)
